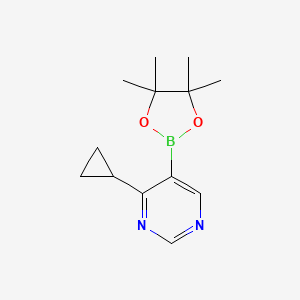
2,4-Dichloro-6-nitropyridine
Vue d'ensemble
Description
- Structure : The molecular structure consists of a pyridine ring with two chlorine atoms (at positions 2 and 4) and a nitro group (at position 6) .
Synthesis Analysis
- Synthesis of 2-Amino-5-nitropyridine : This step typically starts with the nitration of 2-chloropyridine to obtain 2-chloro-5-nitropyridine. Subsequently, reduction of the nitro group yields 2-amino-5-nitropyridine . Final Step - 2-Chloro-5-nitropyridine Synthesis : The final transformation leads to the formation of 2,4-Dichloro-6-nitropyridine .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-nitropyridine is characterized by its pyridine ring, chlorine substituents, and the nitro group. The arrangement of atoms within the ring influences its reactivity and properties .
Chemical Reactions Analysis
2,4-Dichloro-6-nitropyridine participates in various chemical reactions, including nucleophilic substitutions, halogenations, and other synthetic transformations. Its reactivity is influenced by the presence of chlorine and the nitro group .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electrochemical Reduction
2,4-Dichloro-6-nitropyridine's electrochemical reduction in aqueous medium has been studied, revealing a complex multi-step process. This includes the reduction of the nitro compound to dihydroxylamine, dehydration to nitroso compound, and further reduction to hydroxylamine. This research contributes to the understanding of the electrochemical behaviors of aromatic nitro compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Hydrogen Bond Analysis
In the study of hydrogen bonds, 2,4-Dichloro-6-nitropyridine derivatives have been used to analyze hydrogen bond lengths and asymmetry. This research is significant in understanding molecular structures and interactions, particularly in the formation of N-H...O− hydrogen bonds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997).
Synthesis and Optimization
Studies on the synthesis of derivatives of 2,4-Dichloro-6-nitropyridine, such as 2-Amino-6-methoxy-3-nitropyridine, have been conducted. These studies focus on optimizing reaction conditions to achieve high yield and purity, which is crucial for producing specialized chemical compounds (Song Guo-qiang, 2008).
Spectroscopic Analysis
Spectroscopic analysis of 2,4-Dichloro-6-nitropyridine derivatives has been a key area of study. This includes investigating the molecular structure, vibrational wavenumbers, and electronic properties of these compounds. Such research aids in the understanding of molecular behavior and properties (Velraj, Soundharam, & Sridevi, 2015).
Photochemical Reduction
Research on the photochemical reduction of 4-nitropyridine, a related compound, in various solutions has been conducted. This study is important for understanding the behavior of nitropyridines under photochemical conditions, which can be relevant in various chemical and environmental processes (Hashimoto, Kano, & Ueda, 1971).
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dichloro-6-nitropyridine are various lepidopteran pests . The compound exhibits potent insecticidal activities against these pests .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-6-nitropyridine involve the synthesis of various compounds. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Pharmacokinetics
The compound’s synthesis involves reactions under mild conditions , which may suggest favorable bioavailability.
Result of Action
The result of the action of 2,4-Dichloro-6-nitropyridine is the potent insecticidal activity against various lepidopteran pests . Particularly, one of its derivatives was found to be active against major agricultural pests, and its insecticidal potency was comparable to that of Pyridalyl .
Action Environment
The action of 2,4-Dichloro-6-nitropyridine can be influenced by environmental factors. For instance, the compound’s synthesis requires specific conditions . Moreover, safety data suggests that the compound can release irritating gases and vapors when thermally decomposed , indicating that temperature can influence its stability and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOXXQUAPLUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743961 | |
| Record name | 2,4-Dichloro-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-nitropyridine | |
CAS RN |
1379337-73-1 | |
| Record name | 2,4-Dichloro-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)